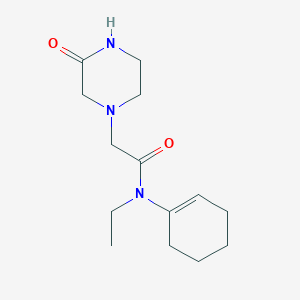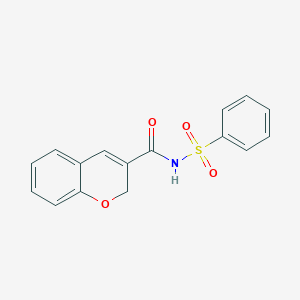![molecular formula C15H20BrN3O B7635632 6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine](/img/structure/B7635632.png)
6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound belongs to the class of quinazoline derivatives and has been synthesized using several methods.
Wirkmechanismus
The exact mechanism of action of 6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine is not yet fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. It has also been shown to have low toxicity in normal cells, making it a promising candidate for further study.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine for lab experiments is its potent activity against cancer cells and its low toxicity in normal cells. This makes it a promising candidate for further study and potential use in cancer treatment. However, its synthesis can be challenging and time-consuming, and more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine. One area of focus is the development of more efficient and cost-effective synthesis methods. Another area is the study of its potential use in combination with other anti-cancer agents for enhanced efficacy. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other areas of scientific research such as inflammation and neurodegenerative diseases.
Synthesemethoden
The synthesis of 6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine has been reported in several studies. One of the most commonly used methods involves the reaction of 2,4-dibromobenzonitrile with 3-(2-methylpropoxy)propylamine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-aminobenzoic acid to obtain the final product. Other methods involve the use of different starting materials and catalysts, but the overall process remains similar.
Wissenschaftliche Forschungsanwendungen
6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine has been studied for its potential applications in various areas of scientific research. One of the most promising areas is cancer research. Studies have shown that this compound has potent anti-cancer activity against several types of cancer cells, including breast, lung, and colon cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, with promising results.
Eigenschaften
IUPAC Name |
6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O/c1-11(2)9-20-7-3-6-17-15-13-8-12(16)4-5-14(13)18-10-19-15/h4-5,8,10-11H,3,6-7,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWQLTJNCAOMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCCNC1=NC=NC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B7635550.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635562.png)
![5-(furan-2-yl)-N-[4-(1-methylimidazol-2-yl)sulfanylphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B7635570.png)
![N-{2-[cyclohexyl(methyl)amino]ethyl}-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635594.png)

![2-phenoxy-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7635600.png)
![1-[1-(2-Fluorophenoxy)-3,3-dimethylbutan-2-yl]-3-pyridin-4-ylurea](/img/structure/B7635605.png)
![6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635610.png)
![1-[4-(Morpholin-4-ylmethyl)piperidin-1-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7635617.png)
![4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide](/img/structure/B7635619.png)



